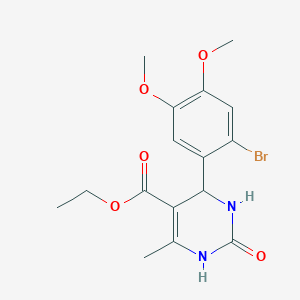![molecular formula C20H19ClN2O2 B15033093 Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B15033093.png)
Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate typically involves the condensation of 2-methylphenylamine with 6-chloro-8-methylquinoline-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), under reflux conditions. The resulting intermediate is then esterified using ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, disrupting cellular processes. For example, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to bacterial cell death. Additionally, it may interfere with the function of topoisomerases, enzymes involved in DNA unwinding, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
8-Methylquinoline: A simpler quinoline derivative used in organic synthesis.
Uniqueness
Ethyl 6-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific biological activities. Its chloro and amino substituents enhance its reactivity and potential as a therapeutic agent compared to simpler quinoline derivatives .
Propiedades
Fórmula molecular |
C20H19ClN2O2 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
ethyl 6-chloro-8-methyl-4-(2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)16-11-22-18-13(3)9-14(21)10-15(18)19(16)23-17-8-6-5-7-12(17)2/h5-11H,4H2,1-3H3,(H,22,23) |
Clave InChI |
YYKQINFZARYTEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC=C3C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15033024.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3-{[(4-bromophenyl)carbonyl]amino}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15033026.png)
![(6Z)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033029.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B15033032.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B15033046.png)
![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15033053.png)
![2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033059.png)
![5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15033061.png)
![2-(benzylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033069.png)
![(3E)-N-(1,3-benzodioxol-5-yl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B15033082.png)
![Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B15033090.png)
![sodium;3-[2-(2-sulfonatosulfanylethoxycarbonylamino)ethyl]-1H-indole](/img/structure/B15033091.png)
![2-methoxyethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15033100.png)
